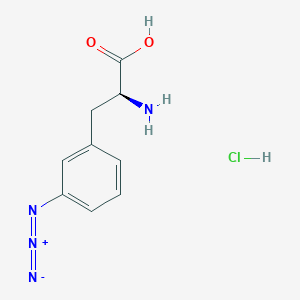
Azide-phenylalanine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azide-phenylalanine (hydrochloride) is a non-natural amino acid that contains an azide group. This compound is often used in click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions. It is also utilized as a vibrational reporter to study protein environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azide-phenylalanine (hydrochloride) can be synthesized through various methods. One common approach involves the introduction of an azide group to phenylalanine. This can be achieved by reacting phenylalanine with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically requires a catalyst such as copper(I) bromide to facilitate the azide-alkyne cycloaddition .
Industrial Production Methods
Industrial production of azide-phenylalanine (hydrochloride) often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Azide-phenylalanine (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the phenylalanine molecule.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes to form triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Common Reagents and Conditions
Copper(I) Bromide: Used as a catalyst in azide-alkyne cycloaddition reactions.
Lithium Aluminum Hydride: Used as a reducing agent to convert azides to amines.
Dimethyl Sulfoxide (DMSO): Common solvent for nucleophilic substitution reactions
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
Azide-phenylalanine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to create complex molecules through azide-alkyne cycloaddition reactions
Medicine: Utilized in drug discovery to develop new pharmaceuticals by modifying protein structures.
Industry: Employed in the synthesis of various heterocyclic compounds and materials science.
Mechanism of Action
The mechanism of action of azide-phenylalanine (hydrochloride) involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, which can be used to link molecules together. This property makes it a valuable tool for bioconjugation and the study of molecular interactions .
Comparison with Similar Compounds
Similar Compounds
4-Azido-L-phenylalanine: Another azide-containing phenylalanine derivative used in similar applications.
p-Propargyloxy-L-phenylalanine: Contains an alkyne group and is used in conjunction with azide-phenylalanine for click chemistry.
Uniqueness
Azide-phenylalanine (hydrochloride) is unique due to its high efficiency in click chemistry reactions and its ability to serve as a vibrational reporter. Its azide group provides versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H11ClN4O2 |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-azidophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m0./s1 |
InChI Key |
JLAUMXKZFHUSPQ-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
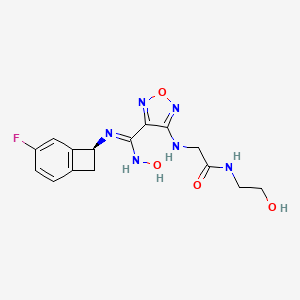
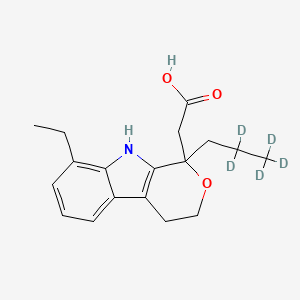
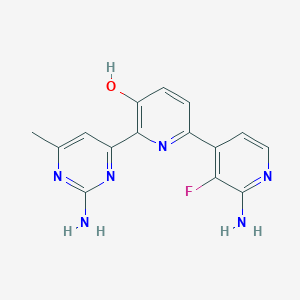
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
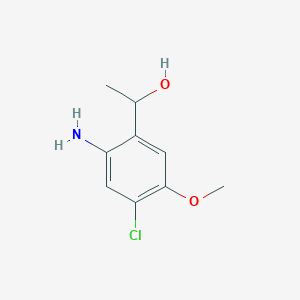
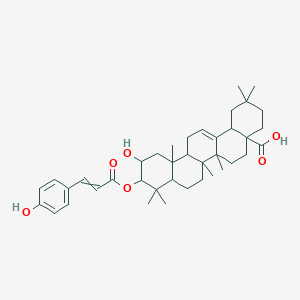
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)



![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
